molecular formula C33H41N5O3 B12405468 KRAS inhibitor-21

KRAS inhibitor-21

Cat. No.: B12405468
M. Wt: 555.7 g/mol
InChI Key: QFHHSQNNGXFEMZ-SMAWTLEESA-N
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Description

KRAS inhibitor-21 is a small molecule compound designed to target and inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein. KRAS is a small guanine triphosphatase (GTPase) that plays a pivotal role in cellular pathways governing cell survival, proliferation, and differentiation. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-21 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the binding affinity and selectivity for the KRAS protein. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and selectivity towards the KRAS protein .

Scientific Research Applications

KRAS inhibitor-21 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved properties.

    Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and cancer progression.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS-mutant cancers.

    Industry: Applied in the development of diagnostic assays and screening platforms for KRAS inhibitors.

Mechanism of Action

KRAS inhibitor-21 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the guanine triphosphate (GTP)-bound active form of KRAS, preventing its interaction with downstream effectors such as RAF, MEK, and ERK. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .

Comparison with Similar Compounds

KRAS inhibitor-21 is unique compared to other KRAS inhibitors due to its specific binding affinity and selectivity for the KRAS protein. Similar compounds include:

This compound stands out due to its unique chemical structure and binding properties, which contribute to its potency and selectivity in targeting KRAS-mutant cancers .

Properties

Molecular Formula

C33H41N5O3

Molecular Weight

555.7 g/mol

IUPAC Name

1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1

InChI Key

QFHHSQNNGXFEMZ-SMAWTLEESA-N

Isomeric SMILES

C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C

Canonical SMILES

CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C

Origin of Product

United States

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